(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16568261
InChI: InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-13-27(21(14-26)22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/p-1/t21-/m1/s1
SMILES:
Molecular Formula: C25H27N2O6-
Molecular Weight: 451.5 g/mol

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate

CAS No.:

Cat. No.: VC16568261

Molecular Formula: C25H27N2O6-

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate -

Specification

Molecular Formula C25H27N2O6-
Molecular Weight 451.5 g/mol
IUPAC Name (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate
Standard InChI InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-13-27(21(14-26)22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/p-1/t21-/m1/s1
Standard InChI Key QXTDDEUDYKMSQN-OAQYLSRUSA-M
Isomeric SMILES CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural and Stereochemical Analysis

Core Piperazine Framework

The molecule’s foundation is a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. Piperazine derivatives are valued for their conformational flexibility, which allows interactions with biological targets such as enzymes and receptors. The (2R) configuration at the second carbon introduces chirality, a critical feature for enantioselective synthesis and biological activity .

Protective Group Architecture

  • Fmoc Group: The 9H-fluoren-9-ylmethoxycarbonyl moiety at position 1 provides base-labile protection, enabling selective deprotection under mild alkaline conditions (e.g., piperidine).

  • Boc Group: The tert-butoxycarbonyl group at position 4 offers acid-labile protection, removable via trifluoroacetic acid (TFA) . This orthogonal protection strategy allows sequential modifications during solid-phase peptide synthesis (SPPS).

Carboxylate Functionality

The carboxylate group at position 2 enhances solubility in polar solvents and facilitates conjugation to resins or other amino acid residues during peptide elongation .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number209593-18-0
IUPAC Name(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Molecular FormulaC25H28N2O6\text{C}_{25}\text{H}_{28}\text{N}_{2}\text{O}_{6}
Molecular Weight452.5 g/mol
SMILES NotationCC(C)(C)OC(=O)N1CCN(C@HC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synthesis and Manufacturing

Stepwise Protection Strategy

Synthesis typically begins with (R)-piperazine-2-carboxylic acid. Sequential protection involves:

  • Boc Protection: Reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under inert atmosphere.

  • Fmoc Protection: Treatment with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base.

Purification and Yield Optimization

Chromatographic techniques (e.g., reverse-phase HPLC) achieve >95% purity, critical for pharmaceutical applications. Yield improvements focus on minimizing racemization during carboxylate activation, often through the use of hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurity
BocDi-tert-butyl dicarbonate, THF, 0°C85%90%
FmocFmoc-Cl, DMF, DIPEA, rt78%95%

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in DMF (50 mg/mL) and DMSO (30 mg/mL) but is poorly soluble in water (<1 mg/mL) . Stability studies indicate a 6-month shelf life at -20°C under anhydrous conditions.

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR (400 MHz, DMSO-d6) displays characteristic signals: δ 7.89 (fluorenyl aromatic protons), δ 4.21 (Fmoc CH2), δ 1.43 (Boc tert-butyl) .

  • IR: Strong carbonyl stretches at 1720 cm⁻¹ (Boc) and 1695 cm⁻¹ (Fmoc) .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The dual protection strategy enables iterative deprotection:

  • Fmoc Removal: 20% piperidine in DMF cleaves the Fmoc group, exposing the amine for coupling.

  • Boc Retention: The acid-stable Boc group remains intact during TFA-mediated resin cleavage.

Peptidomimetic Design

The compound’s rigid piperazine core mimics peptide β-turns, facilitating the development of protease-resistant therapeutics. Recent studies highlight its use in G protein-coupled receptor (GPCR) ligands targeting neurological disorders .

ParameterRecommendationSource
Storage Temperature-20°C
Protective EquipmentGloves, goggles, lab coat
DisposalIncineration

Research Frontiers and Challenges

Automated Synthesis Platforms

Integration into robotic SPPS systems requires optimization of coupling kinetics, particularly for sterically hindered residues .

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains is being explored to enhance bioavailability for anticancer peptide conjugates.

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